molecular formula C9H22ClNO3 B13328498 2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate

2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate

Cat. No.: B13328498
M. Wt: 227.73 g/mol
InChI Key: ANYUPYFOPLMHJY-UHFFFAOYSA-M
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Description

2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable hydrates, which makes it useful in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate typically involves the reaction of butyric acid with N,N,N-trimethylethan-1-aminium chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the esterification process. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the desired hydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The use of continuous reactors and automated systems ensures consistent product quality and high yield. The industrial process also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products Formed

    Oxidation: Butyric acid derivatives.

    Reduction: Butanol derivatives.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies to investigate membrane transport mechanisms.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable hydrates.

    Industry: Utilized in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The compound exerts its effects primarily through its quaternary ammonium group, which interacts with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria by compromising their cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different applications.

    Cetyltrimethylammonium bromide: Known for its use in surfactants and detergents.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

Uniqueness

2-(Butyryloxy)-N,N,N-trimethylethan-1-aminium chloride hydrate stands out due to its ability to form stable hydrates, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in applications where long-term stability is required.

Properties

Molecular Formula

C9H22ClNO3

Molecular Weight

227.73 g/mol

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;chloride;hydrate

InChI

InChI=1S/C9H20NO2.ClH.H2O/c1-5-6-9(11)12-8-7-10(2,3)4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

ANYUPYFOPLMHJY-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.O.[Cl-]

Origin of Product

United States

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